molecular formula C8H7BN4O2 B14094317 [2,4'-Bipyrimidin]-5-ylboronic acid

[2,4'-Bipyrimidin]-5-ylboronic acid

Cat. No.: B14094317
M. Wt: 201.98 g/mol
InChI Key: NDENGRAOXBOFCI-UHFFFAOYSA-N
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Description

[2,4’-Bipyrimidin]-5-ylboronic acid is a boronic acid derivative that features a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyrimidin]-5-ylboronic acid typically involves the coupling of a bipyrimidine derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of [2,4’-Bipyrimidin]-5-ylboronic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring the purity of the final product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bipyrimidin]-5-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields borates, while reduction results in boron-containing bipyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2,4’-Bipyrimidin]-5-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in various coupling reactions, making it valuable in the construction of organic frameworks and polymers .

Biology and Medicine

In the field of biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development and diagnostic applications .

Industry

Industrially, [2,4’-Bipyrimidin]-5-ylboronic acid is used in the production of advanced materials, including electronic components and sensors. Its unique properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism by which [2,4’-Bipyrimidin]-5-ylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in drug development, where it can target specific biomolecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2,4’-Bipyrimidin]-5-ylboronic acid apart is its boronic acid functionality combined with the bipyrimidine core. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its bipyridine counterparts .

Properties

Molecular Formula

C8H7BN4O2

Molecular Weight

201.98 g/mol

IUPAC Name

(2-pyrimidin-4-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H7BN4O2/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7/h1-5,14-15H

InChI Key

NDENGRAOXBOFCI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=NC=NC=C2)(O)O

Origin of Product

United States

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